4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS number 55234-56-5
4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS number 55234-56-5
The following technical guide is structured to provide an exhaustive analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5). This document is designed for research scientists and process chemists, focusing on synthesis logic, reaction optimization, and downstream utility.
CAS Number: 55234-56-5
Chemical Class:
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
4-(4-Methoxyphenyl)-4-oxobutanenitrile is a bifunctional building block containing an electron-rich aromatic ring, a ketone, and a nitrile group. Its structure serves as a critical "C4" linker in organic synthesis, allowing for divergent transformations into acids, amines, or heterocycles.
Structural Specifications
| Property | Data |
| IUPAC Name | 4-(4-Methoxyphenyl)-4-oxobutanenitrile |
| Synonyms | 3-(4-Methoxybenzoyl)propionitrile; 3-p-Anisoylpropionitrile |
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| SMILES | COC1=CC=C(C=C1)C(=O)CCC#N |
| InChIKey | UTVSIESNEORCDC-UHFFFAOYSA-N |
Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 68–72 °C (Predicted) | Note: Often lower than its corresponding acid. |
| Boiling Point | 360–380 °C (at 760 mmHg) | Decomposes at high temperatures. |
| LogP | ~1.36 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
| pKa | N/A (Non-ionizable) |
Synthesis Methodologies
The synthesis of CAS 55234-56-5 can be approached via two distinct mechanistic pathways: the classical Nucleophilic Substitution (robust, scalable) and the Stetter Reaction (atom-economical, catalytic).
Method A: Nucleophilic Substitution (Classical Route)
This method is preferred for laboratory-scale reliability. It involves the displacement of a halide from a
-
Precursor: 3-Chloro-1-(4-methoxyphenyl)propan-1-one (Friedel-Crafts product of anisole + 3-chloropropionyl chloride).
-
Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Solvent: DMSO or EtOH/H
O gradient.
Protocol:
-
Charge: Dissolve 3-Chloro-1-(4-methoxyphenyl)propan-1-one (1.0 eq) in DMSO (5 vol).
-
Addition: Add NaCN (1.2 eq) cautiously. Caution: Cyanide hazard.
-
Reaction: Heat to 60–80 °C for 2–4 hours. Monitor by TLC/HPLC for disappearance of the chloro-ketone.
-
Workup: Quench into ice water. The product often precipitates. If oil forms, extract with Ethyl Acetate, wash with brine, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane.
Method B: The Stetter Reaction (Green Chemistry Route)
This route utilizes "Umpolung" (polarity reversal) chemistry, catalyzed by N-Heterocyclic Carbenes (NHC) or Thiazolium salts. It couples an aldehyde directly with a Michael acceptor.[1]
-
Substrates: p-Anisaldehyde + Acrylonitrile.
-
Catalyst: Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride).
-
Mechanism: The catalyst converts the aldehyde into a nucleophilic acyl anion equivalent, which attacks the
-position of acrylonitrile.
Protocol:
-
Setup: Under
atmosphere, dissolve p-Anisaldehyde (1.0 eq) and Acrylonitrile (1.1 eq) in Ethanol. -
Catalyst: Add Thiazolium catalyst (0.1 eq) and Triethylamine (Et
N, 0.5 eq). -
Reflux: Heat to reflux (78 °C) for 12–16 hours.
-
Observation: The reaction mixture typically darkens.
-
Workup: Evaporate solvent. Redissolve residue in DCM, wash with dilute HCl (to remove amine/catalyst), then saturated NaHCO
. -
Yield: Typically 60–75%.
Synthesis Pathway Visualization
Figure 1: Comparison of the Classical Nucleophilic Substitution route (Blue) and the Catalytic Stetter Reaction route (Red).
Applications & Downstream Chemistry
This compound is a versatile "synthone" (synthetic equivalent) for the 4-aryl-4-oxobutyl moiety.
Hydrolysis to -Keto Acids
The nitrile group is easily hydrolyzed to the carboxylic acid, yielding 4-(4-Methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4).
-
Reagents: HCl (aq) or NaOH/H
O . -
Application: This acid is a known intermediate for liquid crystal mesogens and specific GABA-analogs (e.g., phenibut derivatives with methoxy substitutions).
Reductive Cyclization (Pyrrolidine Synthesis)
Catalytic hydrogenation in the presence of an amine source (or simple reduction) can lead to cyclization.
-
Mechanism: Reduction of Nitrile
Primary Amine. The amine then attacks the ketone intramolecularly (reductive amination) to form 2-(4-methoxyphenyl)pyrrolidine . -
Reagents: Raney Ni / H
or Pd/C.
Wolff-Kishner / Clemmensen Reduction
Reduction of the ketone group prior to nitrile modification yields 4-(4-methoxyphenyl)butanenitrile , a precursor to linear arylbutylamines used in cardiovascular research (e.g., Fendiline analogs).
Application Workflow
Figure 2: Divergent synthetic utility of the core scaffold.
Safety & Handling (E-E-A-T)
While specific toxicological data for this CAS is limited, it must be handled with the rigor applied to aromatic nitriles and ketones .
-
Hazard Statements (GHS):
-
Critical Precaution: If synthesizing via Method A (Cyanide), ensure strict "Cyanide Protocols" are in place (bleach quench baths, HCN detectors, amyl nitrite antidote kit available).
-
Storage: Store in a cool, dry place under inert gas (
). The ketone position is susceptible to slow oxidation or aldol-type condensation if exposed to moisture/base over time.
References
-
PubChem. (2025).[3][2] 4-(4-Methoxyphenyl)-4-oxobutanenitrile - Compound Summary. National Library of Medicine. [Link]
-
Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition. [Link]
-
ChemSrc. (2025).[2] 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Downstream Product Data). [Link]
